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Compound of Interest

Compound Name: 5-Methylfuran-3(2H)-one

Cat. No.: B1354670 Get Quote

An In-Depth Technical Guide to 5-Methylfuran-3(2H)-one

Foreword
Prepared for researchers, medicinal chemists, and professionals in drug development, this

guide serves as a comprehensive technical resource on 5-Methylfuran-3(2H)-one. This

document moves beyond a simple recitation of data, offering an integrated perspective on the

molecule's chemical and physical properties. The structure of this guide is dictated by the

intrinsic scientific narrative of the compound, beginning with its fundamental identity and

progressing through its analytical characterization, reactivity, and practical handling

considerations. Our objective is to provide not just data, but a framework for understanding

how the structural attributes of 5-Methylfuran-3(2H)-one govern its behavior and utility in a

research and development setting.

Chemical Identity and Molecular Architecture
5-Methylfuran-3(2H)-one, also known as 5-methyl-2,3-dihydrofuran-3-one, is a heterocyclic

organic compound belonging to the furanone class.[1] Furanones are characterized by a furan

ring structure containing a ketone group.[1] This structural motif is a cornerstone of many

natural products and serves as a valuable synthon in organic chemistry. The specific

arrangement of the methyl group, the carbon-carbon double bond, and the ketone within the

five-membered ring dictates its distinct chemical personality.
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Below is the molecular structure of 5-Methylfuran-3(2H)-one, rendered to illustrate the spatial

relationship of its constituent atoms.

Caption: Molecular structure of 5-Methylfuran-3(2H)-one.

Key Identifiers:

IUPAC Name: 5-methylfuran-3-one[2]

Synonyms: 5-Methylfuran-3(2H)-one, 5-methyl-3(2H)-furanone[2][3]

CAS Number: 3511-32-8[2][3]

Molecular Formula: C₅H₆O₂[2][4]

Molecular Weight: 98.10 g/mol [2][4]

Physicochemical Properties: A Quantitative
Overview
The physical properties of a compound are the primary determinants of its macroscopic

behavior and dictate the conditions required for its handling, storage, and application in

experimental setups. 5-Methylfuran-3(2H)-one is typically encountered as a colorless liquid

with a characteristic herbaceous, sweet odor.[2]

Table 1: Experimental Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1354670?utm_src=pdf-body
https://www.benchchem.com/product/b1354670?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12711594
https://www.benchchem.com/product/b1354670?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12711594
https://www.thegoodscentscompany.com/data/rw1583391.html
https://pubchem.ncbi.nlm.nih.gov/compound/12711594
https://www.thegoodscentscompany.com/data/rw1583391.html
https://pubchem.ncbi.nlm.nih.gov/compound/12711594
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0380N8E30
https://pubchem.ncbi.nlm.nih.gov/compound/12711594
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0380N8E30
https://www.benchchem.com/product/b1354670?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12711594
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Physical Form Colorless clear liquid [2][3]

Boiling Point
162.00 to 163.00 °C (at 760

mm Hg)
[3]

Refractive Index 1.492 to 1.498 (at 20 °C) [2][3]

Vapor Pressure 2.121 mm Hg (at 25 °C, est.) [3]

Flash Point 61.70 °C (143.00 °F, TCC) [3]

Solubility
Practically insoluble in water;

Soluble in ethanol
[2]

Table 2: Computed Physicochemical Properties
Computational models provide valuable predictions for properties that may be difficult to

measure experimentally. These values are instrumental in preliminary assessments for drug

development, such as predicting membrane permeability and bioavailability.

Property Value Source(s)

logP (Octanol/Water Partition) -0.11 to 0.16 [1]

Polar Surface Area 26.3 Å² [1]

Hydrogen Bond Acceptor

Count
2 [1]

Hydrogen Bond Donor Count 0 [1]

Rotatable Bond Count 0 [1]

The low logP value suggests a degree of hydrophilicity, despite its low water solubility, while the

absence of hydrogen bond donors and a small polar surface area are key features influencing

its interaction with biological systems.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/12711594
https://www.thegoodscentscompany.com/data/rw1583391.html
https://www.thegoodscentscompany.com/data/rw1583391.html
https://pubchem.ncbi.nlm.nih.gov/compound/12711594
https://www.thegoodscentscompany.com/data/rw1583391.html
https://www.thegoodscentscompany.com/data/rw1583391.html
https://www.thegoodscentscompany.com/data/rw1583391.html
https://pubchem.ncbi.nlm.nih.gov/compound/12711594
https://foodb.ca/compounds/FDB009831
https://foodb.ca/compounds/FDB009831
https://foodb.ca/compounds/FDB009831
https://foodb.ca/compounds/FDB009831
https://foodb.ca/compounds/FDB009831
https://foodb.ca/compounds/FDB009831
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization: The Molecular
Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical

substance. Each technique probes different aspects of the molecule's structure, and together

they provide an unambiguous confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl

protons, the methylene protons on the furanone ring, and the vinyl proton. The chemical

shifts and coupling patterns are characteristic of the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum will display five unique signals corresponding to the

five carbon atoms in the molecule, including a characteristic downfield signal for the carbonyl

carbon.

Protocol: Standard NMR Sample Preparation

The causality behind this protocol is to obtain a homogeneous solution of the analyte at a

suitable concentration for detection by the NMR spectrometer, free from particulate matter and

protonated solvents that would obscure the signals of interest.

Analyte Preparation: Accurately weigh 5-10 mg of 5-Methylfuran-3(2H)-one.

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid a large

interfering solvent peak in the ¹H NMR spectrum.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal

reference standard (δ = 0.00 ppm).[5] This provides a self-validating system for chemical

shift calibration.

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or agitation.
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Transfer: Transfer the solution to a 5 mm NMR tube.

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra

according to the instrument's standard operating procedures.

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for

separation and identification. The mass spectrum of 5-Methylfuran-3(2H)-one will show a

molecular ion peak (M⁺) corresponding to its molecular weight (98.10). The fragmentation

pattern, resulting from the ionization process, provides structural clues. Studies on related

3(2H)-furanones suggest that fragmentation often involves the loss of CO and cleavage of the

furanone ring.[6]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific vibrational frequencies.[5] For 5-Methylfuran-3(2H)-
one, the key characteristic absorption bands would include:

C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹, characteristic of the ketone

carbonyl group.

C=C Stretch: An absorption band around 1600-1680 cm⁻¹ for the double bond within the

ring.

C-O-C Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, indicative of the ether

linkage in the furan ring.

Synthesis and Chemical Reactivity
The synthesis of 3(2H)-furanones can be achieved through various organic chemistry routes,

often involving intramolecular cyclization of suitably functionalized precursors like γ-

hydroxyalkynones or allenic hydroxyketones.[7] These methods provide versatile pathways to

substituted furanone cores.
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The reactivity of 5-Methylfuran-3(2H)-one is governed by the interplay of its functional groups.

The α,β-unsaturated ketone system is susceptible to nucleophilic addition. The furanone ring

itself can participate in various reactions. For instance, related furanones are known to react

with sulfur-containing compounds like cysteine and hydrogen sulfide at elevated temperatures,

leading to the formation of complex mixtures of thiols, disulfides, and other sulfur heterocycles.

[8] This reactivity is particularly relevant in food chemistry, where furanones contribute to flavor

development during cooking.

Applications and Industrial Relevance
The primary application of 5-Methylfuran-3(2H)-one is as a flavoring agent in the food

industry.[2][3] It is valued for its sweet, herbaceous notes and is used in a variety of products

including beverages, baked goods, and confectionery.[3] The Joint FAO/WHO Expert

Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at

current levels of intake when used as a flavouring agent.[2]

In the context of drug development, the furanone scaffold is of significant interest. Furanones

are present in numerous biologically active natural products and have been explored for their

potential anti-cancer, anti-inflammatory, and antibiotic properties.[9] While 5-Methylfuran-
3(2H)-one itself is not a therapeutic agent, it serves as a valuable building block or structural

analogue for the synthesis and study of more complex, biologically active molecules.

Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when handling any chemical substance.

GHS Hazard Information:

Pictogram: GHS07 (Exclamation mark)

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), among

others.

Handling and Storage Protocol:

The protocol is designed to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of vapors.[10]

Storage: Store the container tightly closed in a refrigerator. This minimizes volatilization and

potential degradation over time.

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand)

and place in a suitable container for chemical waste disposal.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
5-Methylfuran-3(2H)-one is a well-characterized furanone with significant applications in the

flavor industry and potential as a scaffold in synthetic chemistry. Its physicochemical properties,

defined by its unique molecular architecture, make it a subject of continued interest. A thorough

understanding of its spectroscopic fingerprint, reactivity, and handling requirements, as detailed

in this guide, is essential for its effective and safe utilization in a scientific and industrial context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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